D-Glucose-1,2,3,4,5,6,6-d7
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Overview
Description
D-Glucose-1,2,3,4,5,6,6-d7: is a stable isotope-labeled compound of glucose, where seven hydrogen atoms are replaced with deuterium. This compound is a simple sugar containing six carbon atoms in a cyclic form. It is commonly used in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 involves the deuteration of glucose. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as a solvent. The reaction conditions often involve heating the mixture to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-1,2,3,4,5,6,6-d7 undergoes various chemical reactions similar to those of non-labeled glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is commonly used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose esters.
Scientific Research Applications
D-Glucose-1,2,3,4,5,6,6-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular glucose uptake and utilization.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Applied in quality control processes to detect adulteration in food products.
Mechanism of Action
The mechanism of action of D-Glucose-1,2,3,4,5,6,6-d7 is similar to that of non-labeled glucose. It is metabolized through glycolysis and the Krebs cycle to produce energy in the form of adenosine triphosphate (ATP). The deuterium atoms do not significantly alter the metabolic pathways but allow for the tracking of glucose molecules in various biochemical processes .
Comparison with Similar Compounds
- D-Glucose-6,6-d2
- D-Glucose-d12
- D-Glucose-1-d1
- D-Glucose-13C6
Comparison: D-Glucose-1,2,3,4,5,6,6-d7 is unique due to the extensive deuteration, which provides a higher degree of isotopic labeling compared to other deuterated glucose compounds. This makes it particularly useful in detailed metabolic studies and applications requiring high sensitivity .
Properties
CAS No. |
23403-54-5 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
InChI Key |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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